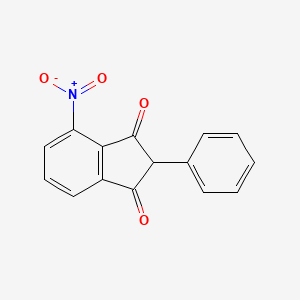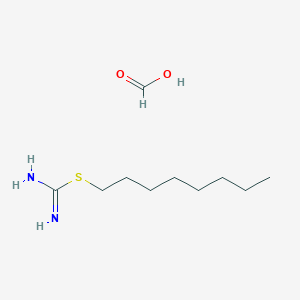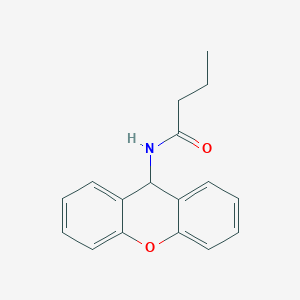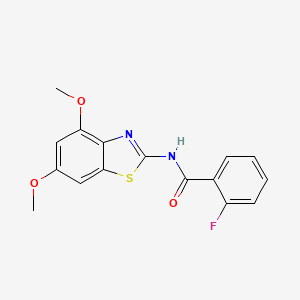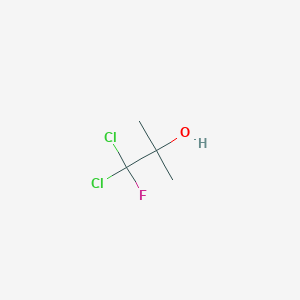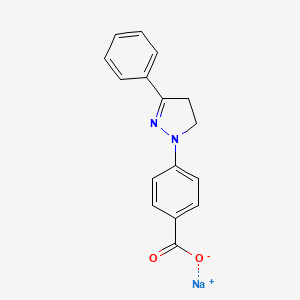
4,4'-Sulfonyldibenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Sulfonyldibenzaldehyde is an organic compound with the molecular formula C14H10O4S. It is characterized by the presence of two benzaldehyde groups connected by a sulfonyl group. This compound is known for its applications in various fields, including organic synthesis and material science.
准备方法
Synthetic Routes and Reaction Conditions
4,4’-Sulfonyldibenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 4,4’-sulfonyldiphenol using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an acidic medium and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, the production of 4,4’-Sulfonyldibenzaldehyde often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high efficiency. The choice of oxidizing agent and reaction conditions is optimized to minimize by-products and maximize yield.
化学反应分析
Types of Reactions
4,4’-Sulfonyldibenzaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert it into sulfonic acids.
Reduction: Reduction reactions can yield corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, nitrating agents, sulfonating agents, under conditions like reflux or room temperature.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
4,4’-Sulfonyldibenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde groups.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including high-performance polymers and resins.
作用机制
The mechanism of action of 4,4’-Sulfonyldibenzaldehyde involves its reactive aldehyde groups, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical transformations and as a building block in organic synthesis. The sulfonyl group also imparts unique electronic properties, influencing the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
4,4’-Sulfonyldiphenol: Similar structure but with hydroxyl groups instead of aldehyde groups.
4,4’-Sulfonyldibenzoic Acid: Contains carboxylic acid groups instead of aldehyde groups.
4,4’-Sulfonyldianiline: Features amino groups instead of aldehyde groups.
Uniqueness
4,4’-Sulfonyldibenzaldehyde is unique due to its dual aldehyde groups, which provide distinct reactivity compared to its analogs. This makes it particularly valuable in synthetic chemistry for creating complex molecules and materials.
属性
CAS 编号 |
66-38-6 |
|---|---|
分子式 |
C14H10O4S |
分子量 |
274.29 g/mol |
IUPAC 名称 |
4-(4-formylphenyl)sulfonylbenzaldehyde |
InChI |
InChI=1S/C14H10O4S/c15-9-11-1-5-13(6-2-11)19(17,18)14-7-3-12(10-16)4-8-14/h1-10H |
InChI 键 |
CGBNEGBVBMZSPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)C2=CC=C(C=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


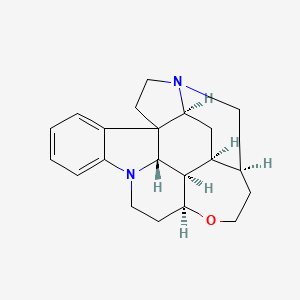
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![[1-(Dibutylamino)-1-oxopropan-2-yl] acetate](/img/structure/B14743777.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
